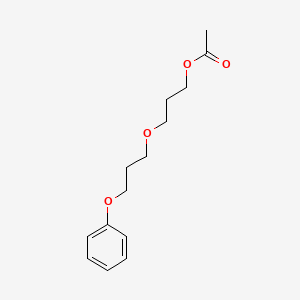
3-(3-Phenoxypropoxy)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenoxypropoxy)propyl acetate is an organic compound with the molecular formula C14H20O4. It is a derivative of propyl acetate, where the propyl group is substituted with a phenoxypropoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl acetate typically involves the reaction of 3-phenoxypropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3-Phenoxypropanol+Acetic Anhydride→3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Phenoxypropoxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenoxypropanoic acid or phenoxypropanal.
Reduction: 3-(3-Phenoxypropoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Phenoxypropoxy)propyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Phenoxypropoxy)propyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with aromatic receptors or enzymes, influencing biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Phenoxypropoxy)propyl propionate: Similar structure but with a propionate group instead of an acetate group.
Propyl acetate: Lacks the phenoxypropoxy substitution.
Phenoxyacetic acid: Contains a phenoxy group attached to acetic acid.
Uniqueness
3-(3-Phenoxypropoxy)propyl acetate is unique due to the presence of both the phenoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
5456-29-1 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-(3-phenoxypropoxy)propyl acetate |
InChI |
InChI=1S/C14H20O4/c1-13(15)17-11-5-9-16-10-6-12-18-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3 |
Clave InChI |
BPEYZUOUGCRARL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCOCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


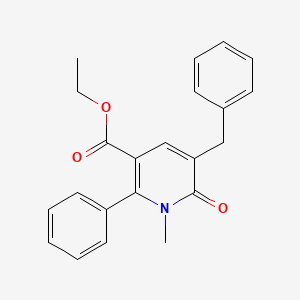
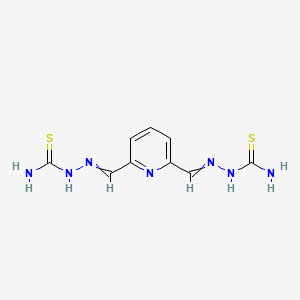
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
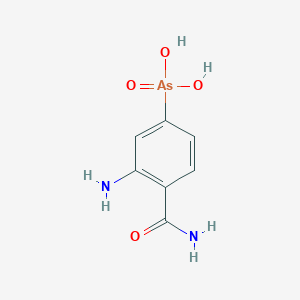
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)
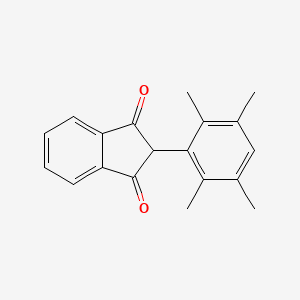
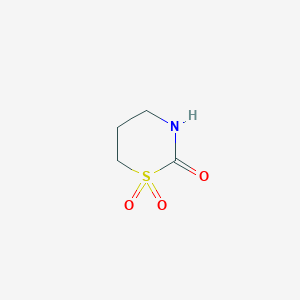
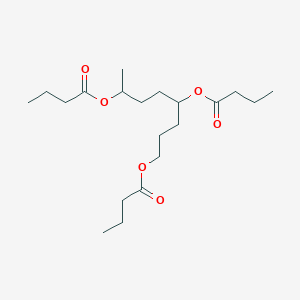


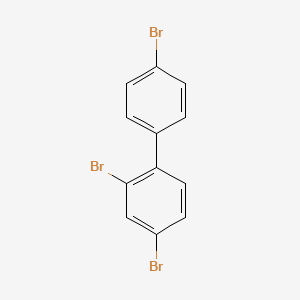
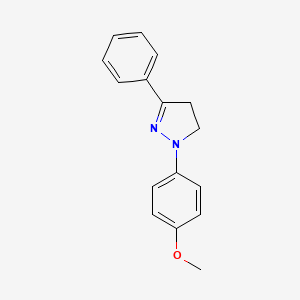
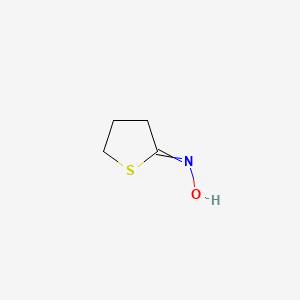
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
